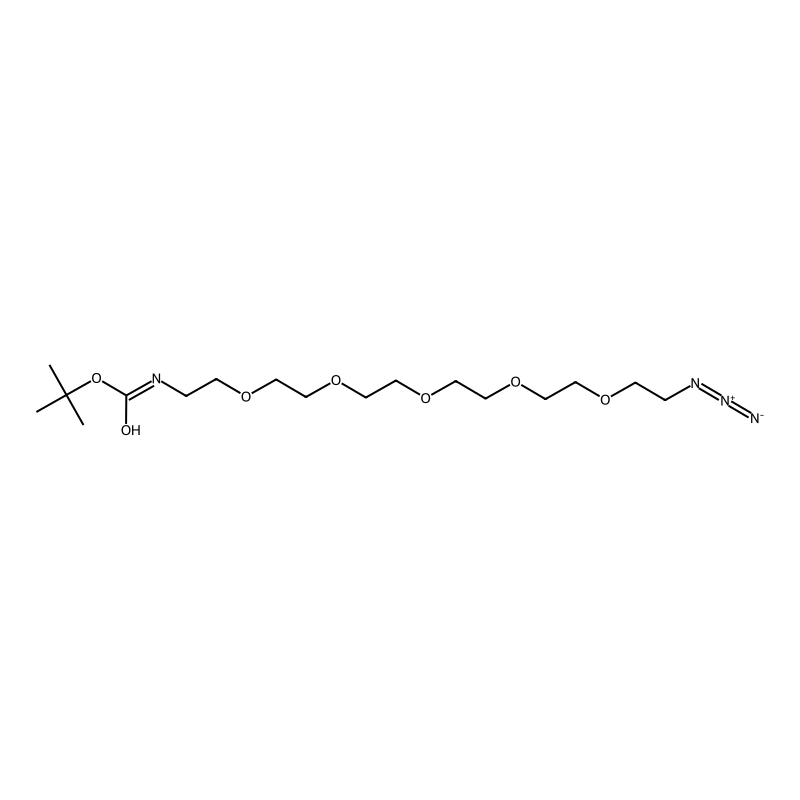

t-boc-N-amido-PEG5-Azide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

t-boc-N-amido-PEG5-Azide is a bifunctional linker molecule commonly used in proteomics research []. It possesses two key chemical functionalities:

Azide group (N3)

This group allows t-boc-N-amido-PEG5-Azide to participate in click chemistry reactions []. Click chemistry is a powerful tool for bioconjugation, enabling the formation of stable triazole linkages between the azide and alkyne or strained alkenes (e.g., cyclooctyne) functionalities on other molecules [].

tert-Butyloxycarbonyl (Boc) protecting group

The Boc group protects the amine (NH2) moiety of the linker molecule []. This protection ensures chemoselective attachment of the azide group to the desired target molecule during click chemistry []. The Boc group can be selectively removed under mild acidic conditions, revealing a free amine group for further conjugation reactions [].

These functionalities make t-boc-N-amido-PEG5-Azide a valuable tool for several scientific research applications, including:

Bioconjugation of biomolecules

t-boc-N-amido-PEG5-Azide can be used to attach various biomolecules, such as antibodies, peptides, or drugs, to surfaces or other biomolecules via click chemistry [, ]. The PEG (polyethylene glycol) spacer arm within the molecule introduces hydrophilicity, improving the solubility and reducing non-specific binding of the conjugated biomolecule [].

Development of antibody-drug conjugates (ADCs)

ADCs are a class of targeted therapeutics where a cytotoxic drug is linked to an antibody that specifically recognizes cancer cells []. t-boc-N-amido-PEG5-Azide can be a useful linker molecule in ADC development due to its ability to efficiently conjugate the drug to the antibody via click chemistry while maintaining the drug's potency [].

Surface modification

The azide group of t-boc-N-amido-PEG5-Azide can be used to modify various surfaces (e.g., beads, nanoparticles) for immobilization of biomolecules or creation of biosensors [].

Tert-butyloxycarbonyl-N-amido-polyethylene glycol 5-azide is a specialized compound that combines several functional groups, including an azide group, an amide group, and a tert-butyloxycarbonyl protecting group. This structure makes it particularly valuable in drug research and development. The polyethylene glycol (PEG) component enhances solubility in aqueous environments, which is crucial for biological applications. The azide group is integral for click chemistry, allowing for efficient and selective reactions with alkyne-functionalized molecules to form stable triazole linkages .

- Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and lab coat.

- Work in a well-ventilated fume hood.

- Avoid inhalation, ingestion, and skin contact.

- Refer to safety data sheets (SDS) for any commercially available starting materials used in the synthesis.

- Click Chemistry Reactions: The azide group reacts with alkynes, bicyclo[6.1.0]nonyne (BCN), or dibenzocyclooctyne (DBCO) to form stable 1,2,3-triazoles. This reaction is characterized by its high selectivity and efficiency .

- Deprotection Reactions: The tert-butyloxycarbonyl protecting group can be removed under mild acidic conditions (e.g., using trifluoroacetic acid) to yield the free amine, which can further participate in various

The biological activity of tert-butyloxycarbonyl-N-amido-polyethylene glycol 5-azide is largely determined by its interactions with other biomolecules via the formation of triazole linkages. These stable linkages can influence various biochemical pathways and enhance the solubility and stability of conjugated entities in biological systems. The hydrophilic nature of the PEG spacer contributes to its favorable pharmacokinetics, promoting better solubility in aqueous media .

The synthesis of tert-butyloxycarbonyl-N-amido-polyethylene glycol 5-azide typically involves:

- Starting Materials: A PEG derivative is reacted with an azide group and a tert-butyloxycarbonyl-protected amino group.

- Reaction Conditions: The reaction conditions are optimized to ensure high yields and purity.

- Deprotection Step: After the desired product is obtained, the tert-butyloxycarbonyl group can be removed under mild acidic conditions to yield the free amine .

Industrial production methods mirror laboratory synthesis but are scaled up to ensure high purity and yield suitable for research and commercial applications.

Tert-butyloxycarbonyl-N-amido-polyethylene glycol 5-azide has several applications:

- Drug Development: It serves as a versatile tool for synthesizing drug candidates due to its ability to form stable linkages with various biomolecules.

- Bioconjugation: This compound facilitates the attachment of drugs, proteins, or peptides to specific sites on biomolecules through click chemistry.

- Surface Modification: It can improve the biocompatibility of surfaces by attaching to them via stable triazole bonds.

- Diagnostic

Several compounds share similarities with tert-butyloxycarbonyl-N-amido-polyethylene glycol 5-azide, particularly in their structure or function. Here’s a comparison highlighting its uniqueness:

| Compound Name | Functional Groups | Unique Features |

|---|---|---|

| Tert-butyloxycarbonyl-N-amido-polyethylene glycol 5-azide | Azide, Amide, Tert-butyloxycarbonyl | High solubility due to PEG; efficient click chemistry |

| Tert-butyloxycarbonyl-N-amido-polyethylene glycol 6-azide | Azide, Amide, Tert-butyloxycarbonyl | Similar but with longer PEG chain; affects solubility |

| Tert-butyloxycarbonyl-aminooxy-polyethylene glycol 5-azide | Azide, Aminooxy | Different reactive site; used for different conjugation strategies |

| Tert-butyloxycarbonyl-N-amido-polyethylene glycol 4-acid | Carboxylic Acid, Amide | Acidic end group allows different coupling reactions |

Tert-butyloxycarbonyl-N-amido-polyethylene glycol 5-azide stands out due to its balance of hydrophilicity from the PEG component and reactivity from both the azide and amide groups, making it particularly useful in drug development and bioconjugation applications .

Molecular Structure and Composition

IUPAC Name and Chemical Identity

t-boc-N-amido-PEG5-Azide is formally designated by its International Union of Pure and Applied Chemistry name as tert-butyl N-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate [4]. This compound is registered under Chemical Abstracts Service number 911209-07-9 and is recognized by several synonymous designations including Boc-NH-PEG5-azide, BocNH-PEG5-CH2CH2N3, and Azido-PEG5-Boc Amine [2] [3]. The systematic nomenclature reflects the compound's complex structure, incorporating both protective and reactive functional groups linked through a polyethylene glycol spacer unit [1].

The chemical identity encompasses its classification as a polyethylene glycol derivative containing both an azide functional group and a tert-butoxycarbonyl protected amino group [1] [2]. This bifunctional nature positions the compound as a versatile crosslinking agent in bioconjugation applications [7]. The compound's design incorporates a hydrophilic polyethylene glycol spacer that significantly enhances its solubility characteristics in aqueous environments [29].

Molecular Formula and Weight

The molecular formula of t-boc-N-amido-PEG5-Azide is established as C₁₇H₃₄N₄O₇, representing a composition of seventeen carbon atoms, thirty-four hydrogen atoms, four nitrogen atoms, and seven oxygen atoms [1] [2] [4]. The molecular weight is consistently reported as 406.47 to 406.5 grams per mole across multiple analytical sources [1] [2] [4]. High-resolution mass spectrometry analysis provides an exact mass of 406.24274944 grams per mole, confirming the precise molecular composition [4].

The compound exhibits a heavy atom count of twenty-eight atoms, excluding hydrogen, which contributes to its substantial molecular complexity [4]. This molecular architecture results in a topological polar surface area of 98.8 square angstroms, indicating significant potential for hydrogen bonding interactions [4]. The molecular structure incorporates twenty rotatable bonds, conferring considerable conformational flexibility that is characteristic of polyethylene glycol derivatives [4].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₇H₃₄N₄O₇ | [1] [2] [4] |

| Molecular Weight (g/mol) | 406.47-406.5 | [1] [2] [4] |

| Exact Mass (g/mol) | 406.24274944 | [4] |

| Heavy Atom Count | 28 | [4] |

| Hydrogen Bond Donors | 1 | [4] |

| Hydrogen Bond Acceptors | 9 | [4] |

| Rotatable Bonds | 20 | [4] |

| Topological Polar Surface Area (Ų) | 98.8 | [4] |

Structural Features and Functional Groups

The molecular architecture of t-boc-N-amido-PEG5-Azide encompasses several distinct functional domains that collectively determine its chemical behavior and applications [1] [2]. The terminal azide group (-N₃) serves as the primary reactive center, exhibiting characteristic linear geometry with nitrogen atoms arranged in a covalent azide linkage [4]. This azide functionality enables participation in copper-catalyzed azide-alkyne cycloaddition reactions, commonly referred to as click chemistry, forming stable triazole linkages with alkyne-containing molecules [1] [36].

The tert-butoxycarbonyl group functions as an acid-labile protecting group for the amino functionality [31] [34]. This carbamate linkage exhibits characteristic structural features including a carbonyl carbon bonded to both an oxygen atom connected to the tert-butyl group and a nitrogen atom linked to the polyethylene glycol chain [31]. The tert-butyl moiety provides steric bulk and contributes to the acid-sensitive nature of this protecting group [31] [34].

The pentaethylene glycol spacer unit constitutes the central structural element, comprising five ethylene glycol repeating units connected through ether linkages [1] [29]. This polyethylene glycol chain contributes significantly to the compound's hydrophilic character and conformational flexibility [30] [33]. The ether oxygen atoms within this spacer are positioned to participate in hydrogen bonding interactions with water molecules, thereby enhancing aqueous solubility [30].

The amide linkage connecting the polyethylene glycol chain to the tert-butoxycarbonyl group represents a stable covalent bond that remains intact under physiological conditions [1] [29]. This amide functionality exhibits planar geometry due to resonance stabilization between the carbonyl and amino components [16].

Physical and Chemical Properties

Appearance and Physical State

t-boc-N-amido-PEG5-Azide exists as a viscous liquid at ambient temperature conditions [4] [7]. The compound typically presents as a clear to slightly colored viscous fluid, with coloration ranging from colorless to pale yellow depending on purity and storage conditions [4]. This liquid state at room temperature is characteristic of medium molecular weight polyethylene glycol derivatives and reflects the compound's flexible molecular structure and moderate intermolecular interactions [37] [40].

The viscous nature of the compound can be attributed to the presence of the polyethylene glycol chain, which contributes to increased molecular mobility while maintaining sufficient intermolecular hydrogen bonding to prevent complete fluidity [37]. The physical appearance may vary slightly between different synthetic batches, but the compound consistently maintains its liquid state under standard laboratory conditions [7].

Commercial preparations typically exhibit purities ranging from 95% to 98% as determined by analytical techniques including high-performance liquid chromatography and nuclear magnetic resonance spectroscopy [1] [4] [7]. The compound's physical integrity remains stable when stored under appropriate conditions, maintaining both its liquid state and chemical composition over extended periods [1] [7].

Solubility Characteristics and Amphiphilic Nature

The solubility profile of t-boc-N-amido-PEG5-Azide demonstrates excellent miscibility in both aqueous and organic solvent systems [4] [32]. The compound exhibits complete solubility in water, dimethyl sulfoxide, dichloromethane, and dimethylformamide, reflecting its amphiphilic character [4]. This broad solubility range results from the balanced hydrophilic and lipophilic components within the molecular structure [29] [30].

The hydrophilic character derives primarily from the pentaethylene glycol spacer, which contains multiple ether oxygen atoms capable of forming hydrogen bonds with water molecules [30] [32]. The polyethylene glycol component significantly increases water solubility compared to compounds lacking this hydrophilic spacer [29] [30]. Research indicates that polyethylene glycol derivatives exhibit enhanced aqueous solubility due to the specific spatial arrangement of oxygen atoms that allows integration into water's hydrogen bonding network [30].

The lipophilic contribution originates from the tert-butyl group within the protecting moiety, which provides hydrophobic character that enhances solubility in organic solvents [31]. The calculated logarithm of the octanol-water partition coefficient is 1.1, indicating moderate lipophilicity that balances the hydrophilic contributions [4]. This balanced amphiphilic nature makes the compound particularly suitable for applications requiring solubility in both aqueous and organic phases [32].

The compound's amphiphilic properties are further enhanced by the flexible polyethylene glycol chain, which can adopt conformations that optimize interactions with different solvent environments [33]. This conformational adaptability contributes to the compound's effectiveness as a crosslinking agent in diverse chemical environments [1] [29].

Spectroscopic Characteristics

Nuclear Magnetic Resonance Spectroscopic Features

Proton nuclear magnetic resonance spectroscopy of t-boc-N-amido-PEG5-Azide reveals characteristic signal patterns that confirm the compound's structural identity [23] [26]. The polyethylene glycol backbone produces the most prominent signals, appearing as a complex multiplet in the chemical shift range of 3.6 to 3.7 parts per million, corresponding to the methylene protons adjacent to ether oxygen atoms [23] [26]. This signal typically integrates for approximately twenty protons, representing the ten methylene groups within the pentaethylene glycol chain [26].

The tert-butoxycarbonyl protecting group generates a distinctive singlet at approximately 1.4 to 1.5 parts per million, integrating for nine protons corresponding to the three equivalent methyl groups [24] [25]. This signal serves as a diagnostic feature for confirming the presence and integrity of the protecting group [24]. The chemical shift position reflects the electronic environment created by the adjacent carbonyl and oxygen functionalities [25].

The methylene protons adjacent to the terminal azide group appear as a triplet in the range of 3.4 to 3.5 parts per million [4]. This signal pattern results from coupling with the adjacent methylene protons and provides confirmation of the azide functionality's attachment [4]. The integration of this signal corresponds to two protons, consistent with the expected molecular structure [4].

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information with characteristic signals for each carbon environment [23] [27]. The polyethylene glycol carbon atoms resonate in the range of 70 to 72 parts per million, appearing as multiple overlapping signals due to the similar chemical environments of the ethylene glycol units [23] [27]. The carbonyl carbon of the carbamate functionality appears significantly downfield at 155 to 160 parts per million, reflecting the deshielding effect of the electronegative oxygen and nitrogen atoms [24] [27].

The tert-butyl carbon atoms produce two distinct signals: the quaternary carbon appears at approximately 80 parts per million, while the methyl carbons resonate at 28 parts per million [24] [25]. These chemical shift values are characteristic of tert-butoxycarbonyl protecting groups and confirm the structural assignment [24] [25].

Infrared Spectroscopy: Azide and Carbamate Signatures

Infrared spectroscopy of t-boc-N-amido-PEG5-Azide provides definitive identification of the key functional groups through characteristic vibrational frequencies [17] [18]. The azide functional group exhibits a strong, sharp absorption band in the range of 2100 to 2120 wavenumbers, corresponding to the asymmetric stretching vibration of the nitrogen-nitrogen triple bond [18] [19]. This frequency range is diagnostic for covalently bound azide groups and distinguishes them from other nitrogen-containing functionalities [19] [21].

The carbamate carbonyl group produces a strong absorption band at 1700 to 1720 wavenumbers, characteristic of the carbon-oxygen double bond stretch in carbamate systems [19] [20] [21]. This frequency reflects the electronic environment of the carbonyl group, which is influenced by resonance interactions with the adjacent nitrogen atom [20] [21]. The specific frequency within this range provides information about the electronic nature of the substituents attached to the carbamate nitrogen [20].

The polyethylene glycol component generates multiple absorption bands in the carbon-oxygen stretching region between 1100 and 1250 wavenumbers [17] [19]. The ether linkages within the polyethylene glycol chain produce particularly strong absorptions around 1089 wavenumbers, which serves as a diagnostic marker for polyethylene glycol content [17]. This band is notably intense and narrow, making it easily identifiable in complex spectra [17].

Additional characteristic bands include carbon-hydrogen stretching vibrations in the range of 2850 to 3000 wavenumbers, corresponding to the aliphatic methylene groups throughout the molecule [19] [21]. The nitrogen-hydrogen stretching vibration of the carbamate group appears as a medium-intensity band around 3300 to 3500 wavenumbers [19] [21]. The combination of these spectroscopic features provides comprehensive structural confirmation [17].

Mass Spectrometry Analysis

Mass spectrometry analysis of t-boc-N-amido-PEG5-Azide consistently demonstrates the molecular ion peak at mass-to-charge ratio 406.24, corresponding to the protonated molecular ion [4] [35]. High-resolution mass spectrometry provides precise mass determination at 406.24274944, confirming the molecular formula C₁₇H₃₄N₄O₇ [4]. This exact mass measurement serves as definitive confirmation of the compound's molecular identity and purity [4].

Fragmentation patterns in tandem mass spectrometry reveal characteristic breakdown pathways that provide structural information [4]. The loss of the tert-butoxycarbonyl group produces a prominent fragment ion corresponding to the deprotected amine derivative [31]. This fragmentation pattern reflects the acid-labile nature of the protecting group and occurs readily under mass spectrometric conditions [31].

Additional fragmentation involves the polyethylene glycol chain, producing a series of ions corresponding to the sequential loss of ethylene glycol units [23]. These fragmentation patterns are characteristic of polyethylene glycol derivatives and provide confirmation of the spacer length [23]. The azide functionality typically remains intact during standard mass spectrometric analysis, although higher energy conditions may lead to nitrogen loss [28].

The mass spectrometric data correlates well with other analytical techniques, providing comprehensive structural verification [4]. The observed isotope patterns match the theoretical distributions calculated for the proposed molecular formula, further confirming the structural assignment [4]. These mass spectrometric characteristics serve as reliable analytical markers for compound identification and purity assessment [4].

| Analytical Technique | Characteristic Feature | Value/Range |

|---|---|---|

| ¹H Nuclear Magnetic Resonance | Polyethylene glycol backbone | δ 3.6-3.7 ppm |

| ¹H Nuclear Magnetic Resonance | tert-Butyl group | δ 1.4-1.5 ppm |

| ¹H Nuclear Magnetic Resonance | Azide-adjacent methylene | δ 3.4-3.5 ppm |

| ¹³C Nuclear Magnetic Resonance | Polyethylene glycol carbons | δ 70-72 ppm |

| ¹³C Nuclear Magnetic Resonance | Carbamate carbonyl | δ 155-160 ppm |

| ¹³C Nuclear Magnetic Resonance | tert-Butyl carbons | δ 28, 80 ppm |

| Infrared Spectroscopy | Azide stretch | 2100-2120 cm⁻¹ |

| Infrared Spectroscopy | Carbamate carbonyl stretch | 1700-1720 cm⁻¹ |

| Infrared Spectroscopy | Ether stretches | 1100-1250 cm⁻¹ |

| Mass Spectrometry | Molecular ion | m/z 406.24 |

Polyethylene Glycol Functionalization Approaches

The primary synthetic pathway involves a two-step terminal modification sequence. Initially, one hydroxyl terminus undergoes selective tosylation or mesylation to generate an activated leaving group [3]. This activation step typically employs tosyl chloride or methanesulfonyl chloride in the presence of a tertiary amine base such as triethylamine or pyridine in dichloromethane solvent. The reaction proceeds under mild conditions at temperatures ranging from 0 to 25 degrees Celsius over 4 to 8 hours, achieving conversion yields of 85 to 95 percent [3].

The second hydroxyl terminus is simultaneously or subsequently protected using di-tert-butyl dicarbonate to install the tert-butoxycarbonyl protecting group [4] [5]. This protection reaction utilizes standard carbamate formation conditions, employing di-tert-butyl dicarbonate in the presence of 4-dimethylaminopyridine as a nucleophilic catalyst in acetonitrile or tetrahydrofuran solvent [4]. The reaction typically requires 12 to 24 hours at ambient temperature to achieve complete conversion.

Following the dual functionalization, the activated tosylate or mesylate intermediate undergoes nucleophilic substitution with sodium azide to install the azide functionality [2]. This displacement reaction is commonly performed in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide at elevated temperatures of 80 to 100 degrees Celsius. The reaction time varies from 12 to 24 hours depending on the specific leaving group and reaction conditions employed .

An alternative synthetic strategy involves the use of ring-opening polymerization methodologies for the direct preparation of azide-terminated polyethylene glycol derivatives [3]. This approach utilizes allyl alcohol as an initiator for ethylene oxide polymerization, followed by a two-step terminal modification sequence to convert the allyl group to the desired azide functionality [3]. The allyl terminal undergoes hydroboration-oxidation to generate a primary alcohol, which is subsequently converted to the azide through mesylation and nucleophilic substitution [3].

Protection-Deprotection Strategies

The tert-butoxycarbonyl protecting group represents one of the most extensively utilized acid-labile protecting groups in organic synthesis, particularly for amine protection [4] [5]. The installation of the tert-butoxycarbonyl group onto amine-containing substrates proceeds through the reaction of the amine with di-tert-butyl dicarbonate under basic conditions [4] [5].

The mechanism of tert-butoxycarbonyl protection involves nucleophilic attack of the amine nitrogen on the carbonyl carbon of di-tert-butyl dicarbonate, facilitated by a base such as triethylamine, pyridine, or 4-dimethylaminopyridine [4] [5]. The reaction generates a carbamate linkage while releasing carbon dioxide and tert-butanol as byproducts. The reaction can be performed under aqueous conditions using sodium hydroxide as the base, or in organic solvents such as acetonitrile or tetrahydrofuran using organic bases [4] [5].

Several reaction conditions have been developed for tert-butoxycarbonyl protection. The most common approach involves heating a mixture of the amine substrate and di-tert-butyl dicarbonate in tetrahydrofuran at 40 degrees Celsius for several hours [4]. Alternatively, the reaction can be performed at ambient temperature by adding the amine to a mixture of sodium hydroxide and di-tert-butyl dicarbonate in water and tetrahydrofuran [4]. A particularly convenient method involves simple stirring of the amine and di-tert-butyl dicarbonate suspended in water at ambient temperature, representing an example of an on-water reaction [4].

The deprotection of tert-butoxycarbonyl groups is typically accomplished under acidic conditions using strong acids such as trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol [4] [5]. The deprotection mechanism involves protonation of the carbonyl oxygen, followed by elimination of the tert-butyl cation and subsequent decarboxylation to regenerate the free amine [4]. A potential complication during deprotection is the tendency of the tert-butyl cation intermediate to alkylate other nucleophilic sites in the molecule. This side reaction can be minimized by including scavengers such as anisole or thioanisole in the deprotection reaction mixture [4].

Alternative deprotection methods have been developed for substrates that are sensitive to acidic conditions. Sequential treatment with trimethylsilyl iodide followed by methanol provides a mild deprotection protocol that is particularly useful for acid-sensitive substrates [4]. This method involves silylation of the carbonyl oxygen and elimination of tert-butyl iodide, followed by methanolysis of the silyl ester to the carbamic acid and final decarboxylation to the amine [4].

Scale-up Considerations

The transition from laboratory-scale synthesis to industrial production of tert-butoxycarbonyl-N-amido-polyethylene glycol 5-azide presents several unique challenges that must be addressed through careful process optimization and engineering considerations. The scale-up process requires comprehensive evaluation of reaction kinetics, heat transfer limitations, mass transfer phenomena, and safety considerations associated with handling azide-containing compounds [6] [7].

One of the primary challenges in scale-up operations is the management of reaction exothermicity, particularly during the azide substitution step. The nucleophilic displacement of tosylate or mesylate groups by azide generates significant heat, which can lead to temperature excursions if not properly controlled [6] [8]. Industrial-scale reactors must be equipped with efficient heat removal systems, including external heat exchangers or internal cooling coils, to maintain reaction temperatures within the optimal range [6].

The handling of sodium azide on large scales requires specialized safety protocols due to its explosive nature and toxicity [9]. Industrial facilities must implement appropriate engineering controls, including explosion-proof equipment, specialized ventilation systems, and personal protective equipment for operators [9]. The storage and transportation of azide-containing intermediates and products must comply with applicable regulatory requirements for explosive materials [9].

Continuous flow processing has emerged as an attractive alternative to traditional batch processing for azide-containing reactions [10]. Continuous flow systems offer several advantages, including improved heat and mass transfer, reduced inventory of hazardous materials, and enhanced process control [10]. The small reaction volumes in continuous flow systems minimize the risks associated with azide handling while maintaining high conversion efficiency [10].

Recent developments in continuous flow manufacturing have demonstrated the feasibility of producing tert-butoxycarbonyl-N-amido-polyethylene glycol 5-azide derivatives on gram scales within short residence times [6]. Flow systems consisting of multiple mixers and reactors enable rapid mixing and precise temperature control, resulting in improved product quality and reduced reaction times compared to batch processes [6].

The implementation of Process Analytical Technology principles in large-scale synthesis provides real-time monitoring and control capabilities that are essential for maintaining product quality and process efficiency [11] [12]. Near-infrared spectroscopy has proven particularly valuable for monitoring polyethylene glycol-based reactions, enabling real-time determination of conversion levels and detection of process deviations [11] [12].

Purification and Isolation Techniques

Chromatographic Methods

Chromatographic purification of tert-butoxycarbonyl-N-amido-polyethylene glycol 5-azide requires careful consideration of the unique physicochemical properties of the compound, including its amphiphilic nature, azide functionality, and protecting group stability [13] [14]. The selection of appropriate chromatographic conditions must balance efficient separation with preservation of the azide group and tert-butoxycarbonyl protecting group integrity.

Size exclusion chromatography represents the most widely employed technique for polyethylene glycol derivative purification, particularly for higher molecular weight species [13] [14]. This method separates compounds based on their hydrodynamic volume, enabling effective removal of unreacted starting materials, coupling byproducts, and oligomeric impurities [14]. Sephadex G-25 or G-50 resins are commonly employed for polyethylene glycol 5 derivatives, providing good resolution between the desired product and lower molecular weight contaminants [14].

The choice of mobile phase for size exclusion chromatography is critical for maintaining azide stability and preventing unwanted side reactions [14]. Aqueous buffer systems with neutral to slightly basic pH values are preferred to minimize azide decomposition and prevent acid-catalyzed deprotection of the tert-butoxycarbonyl group [14]. Phosphate-buffered saline or Tris-buffered solutions at pH 7.0 to 8.0 provide suitable conditions for purification while maintaining compound stability [14].

Reverse-phase high-performance liquid chromatography offers superior resolution for the separation of closely related polyethylene glycol derivatives and enables precise molecular weight determination [13] [15]. C18 stationary phases are commonly employed with gradient elution using acetonitrile-water mobile phases [13]. The hydrophilic nature of polyethylene glycol chains requires careful optimization of the gradient profile to achieve adequate retention and separation [13].

Ion exchange chromatography provides an alternative purification strategy that exploits the ionic characteristics of reaction intermediates and impurities [16]. Cation exchange resins such as Sartobind S have been successfully employed for the purification of polyethylene glycol derivatives, with separation based on the differential shielding of charge by the polyethylene glycol chain [16]. This method is particularly effective for removing charged impurities and unreacted ionic reagents [16].

The implementation of membrane chromatography has gained attention for large-scale purification applications due to its high throughput and reduced pressure drop compared to traditional packed column systems [16]. Membrane chromatographic methods enable rapid processing of large volumes while maintaining high resolution and recovery yields [16].

Precipitation and Crystallization Approaches

Precipitation techniques offer attractive alternatives to chromatographic methods for the isolation and purification of tert-butoxycarbonyl-N-amido-polyethylene glycol 5-azide, particularly for large-scale applications where chromatographic methods may be economically prohibitive [17] [18]. The selection of appropriate precipitation conditions requires careful consideration of the solubility characteristics of the target compound and potential impurities.

Diethyl ether precipitation represents one of the most commonly employed methods for polyethylene glycol derivative isolation [17]. The compound is typically dissolved in a polar solvent such as water or methanol, followed by gradual addition of diethyl ether to induce precipitation [17]. This method takes advantage of the differential solubility of polyethylene glycol derivatives in polar versus nonpolar solvents [17]. The precipitation process can be optimized by controlling parameters such as temperature, stirring rate, and addition rate of the anti-solvent [17].

Salt-induced precipitation offers another approach for compound isolation, particularly for polyethylene glycol derivatives that form complexes with metal cations [18]. Ammonium sulfate is commonly employed as a salting-out agent, inducing phase separation through the reduction of water activity [18]. This method is particularly effective for the removal of protein impurities and can be combined with subsequent washing steps to achieve high purity levels [18].

The crystallization of polyethylene glycol derivatives presents unique challenges due to their tendency to form viscous solutions and their hygroscopic nature [17] [19]. Successful crystallization typically requires careful control of supersaturation levels and the presence of suitable nucleation sites [17]. The addition of seed crystals or the use of controlled cooling profiles can facilitate crystal formation and improve product quality [17].

Temperature-controlled precipitation techniques enable selective isolation based on differential temperature-dependent solubility [17]. This approach is particularly useful for removing thermally stable impurities that remain soluble at lower temperatures while the desired product precipitates [17]. The method requires careful optimization of cooling rates and final temperatures to maximize recovery while maintaining product purity [17].

Quality Control Parameters

The establishment of comprehensive quality control parameters for tert-butoxycarbonyl-N-amido-polyethylene glycol 5-azide is essential for ensuring consistent product quality and regulatory compliance [15] [20]. These parameters encompass chemical purity, structural integrity, functional group content, and physical properties that affect the compound's performance in subsequent applications.

Chemical purity assessment requires the determination of major component content and the identification and quantification of potential impurities [15] [20]. High-performance liquid chromatography coupled with mass spectrometry provides the most comprehensive analytical platform for purity determination, enabling simultaneous identification of the main component and related substances [15]. The method must be validated according to International Conference on Harmonization guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness [15].

Molecular weight determination and polydispersity assessment are critical quality parameters for polyethylene glycol derivatives [15] [21]. Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry provides accurate molecular weight information and enables the detection of oligomeric distributions [21]. Electrospray ionization mass spectrometry coupled with ion mobility separation offers enhanced resolution for complex polyethylene glycol mixtures [21].

Functional group analysis represents a particularly important aspect of quality control for bifunctional compounds such as tert-butoxycarbonyl-N-amido-polyethylene glycol 5-azide [22] [23]. Nuclear magnetic resonance spectroscopy provides quantitative information about end-group substitution levels and can detect the presence of incomplete functionalization or side reactions [22] [23]. The integration of characteristic resonances enables calculation of the degree of substitution and identification of structural anomalies [22] [23].

Azide content determination requires specialized analytical methods due to the unique spectroscopic properties of the azide functional group [22] [23]. Infrared spectroscopy provides a convenient method for azide detection and semi-quantitative analysis through the characteristic azide stretching vibration at approximately 2100 wavenumbers [22]. Nuclear magnetic resonance spectroscopy can provide quantitative azide content determination through integration of resonances adjacent to the azide group [22] [23].

Water content and residual solvent determination are essential quality parameters that affect product stability and performance [20] [24]. Karl Fischer titration provides accurate water content determination, while gas chromatographic methods enable the quantification of residual organic solvents [20] [24]. The establishment of appropriate limits for these parameters requires consideration of the intended use and storage conditions of the product [20].

End-Group Analysis and Characterization

Quantitative End-Group Determination

The accurate quantification of end-group functionalization in tert-butoxycarbonyl-N-amido-polyethylene glycol 5-azide presents unique analytical challenges due to the presence of multiple functional groups and the potential for incomplete substitution reactions [22] [23]. Reliable end-group analysis is essential for ensuring product quality and predicting performance in subsequent applications such as bioconjugation or click chemistry reactions.

Nuclear magnetic resonance spectroscopy represents the most versatile and widely employed technique for quantitative end-group analysis of polyethylene glycol derivatives [22] [23]. Proton nuclear magnetic resonance spectroscopy enables the determination of end-group substitution through integration of characteristic resonances relative to the polyethylene glycol backbone signals [22] [23]. However, the analysis of azide-containing compounds can be complicated by the proximity of azide-adjacent methylene protons to the polyethylene glycol manifold signals [22] [23].

The challenge of overlapping resonances in azide-functionalized polyethylene glycol derivatives has led to the development of derivatization strategies that facilitate quantitative analysis [22] [23]. Click chemistry derivatization, particularly copper-catalyzed azide-alkyne cycloaddition, provides a powerful tool for converting azide groups to triazole linkages that exhibit distinct nuclear magnetic resonance signatures [22] [23]. The triazole proton resonances appear in a clear region of the spectrum, enabling straightforward integration and quantitative determination of azide content [22] [23].

The click chemistry derivatization method involves treatment of the azide-containing polyethylene glycol with a terminal alkyne in the presence of copper(I) catalyst and a suitable ligand [22] [23]. Propargyl alcohol or phenylacetylene are commonly employed as click partners due to their commercial availability and favorable spectroscopic properties [22] [23]. The reaction proceeds under mild conditions in aqueous or mixed aqueous-organic solvents, with reaction times typically ranging from 2 to 8 hours [22] [23].

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary information for end-group analysis and can confirm the structural integrity of the functionalized polyethylene glycol [22] [25]. The carbonyl carbon of the tert-butoxycarbonyl group exhibits a characteristic resonance that can be used for quantitative analysis, while the azide carbon typically appears as a weak signal due to its low natural abundance and relaxation properties [22] [25].

Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry offers an alternative approach for end-group analysis through accurate mass determination [25] [26]. The technique enables the direct determination of molecular weight and can provide information about the degree of functionalization through comparison with theoretical isotope patterns [25]. However, the method may be subject to matrix effects and requires careful optimization of sample preparation conditions [25].

Click Chemistry-Based Analysis Methods

Click chemistry-based analytical methods have emerged as powerful tools for the characterization and quantification of azide-containing polyethylene glycol derivatives [27] [28]. These methods exploit the high efficiency and selectivity of click reactions to convert azide groups into easily detectable products that enable accurate functional group analysis [27] [28].

The copper-catalyzed azide-alkyne cycloaddition represents the most widely employed click reaction for analytical applications [27] [28]. The reaction proceeds with excellent regioselectivity to form 1,4-disubstituted 1,2,3-triazoles under mild conditions [27] [28]. The high efficiency of the reaction, typically exceeding 95 percent conversion, enables quantitative determination of azide content through analysis of the triazole products [27] [28].

Several copper catalyst systems have been developed for analytical click chemistry applications [27] [28]. The combination of copper(II) sulfate and sodium ascorbate in aqueous solution provides a convenient and efficient catalyst system that operates under mild conditions [27] [28]. The addition of tris(hydroxypropyltriazolylmethyl)amine as a stabilizing ligand enhances catalyst efficiency and enables reactions to proceed at lower copper concentrations [27] [28].

Alternative click chemistry methods have been developed to address the limitations of copper-catalyzed reactions, particularly for biological applications where copper toxicity may be a concern [27] [28]. Strain-promoted azide-alkyne cycloaddition utilizes cyclooctyne derivatives that react with azides without the need for metal catalysts [27] [28]. Dibenzocyclooctyne and bicyclononyne derivatives are commonly employed reagents that enable rapid click reactions under physiological conditions [27] [28].

The choice of alkyne partner for click chemistry analysis depends on the specific analytical requirements and detection methods employed [27] [29]. Fluorescent alkynes enable sensitive detection through fluorescence spectroscopy, while chromophoric alkynes facilitate ultraviolet-visible spectroscopic analysis [27] [29]. Biotin-containing alkynes enable enzyme-linked detection methods that provide high sensitivity and specificity [27] [29].

Quantitative analysis of click chemistry products typically employs nuclear magnetic resonance spectroscopy, high-performance liquid chromatography, or mass spectrometry [27] [23]. Nuclear magnetic resonance analysis focuses on the integration of triazole proton resonances relative to internal standards or polyethylene glycol backbone signals [27] [23]. High-performance liquid chromatography enables separation and quantification of click products and can provide information about reaction completion and side product formation [27].

Challenges in Characterization

The characterization of tert-butoxycarbonyl-N-amido-polyethylene glycol 5-azide presents several unique analytical challenges that stem from the compound's bifunctional nature, the presence of the azide group, and the stability requirements of the protecting group [25] [23]. These challenges require the development of specialized analytical protocols and the careful selection of analytical conditions to ensure accurate and reproducible results.

One of the primary challenges in characterization is the potential for azide decomposition under certain analytical conditions [9] [25]. Azide groups are known to be sensitive to heat, light, and acidic conditions, which can lead to loss of functionality during analysis [9]. Mass spectrometric analysis, in particular, can induce azide fragmentation through thermal decomposition or collision-induced dissociation, resulting in inaccurate molecular weight determination or loss of structural information [25].

The thermal sensitivity of azide groups requires careful control of analytical conditions, particularly for techniques that involve elevated temperatures [9] [25]. Gas chromatographic analysis is generally not suitable for azide-containing compounds due to the risk of thermal decomposition [9]. Liquid chromatographic methods must employ mild temperature conditions and avoid prolonged exposure to elevated temperatures during sample preparation and analysis [25].

The acid sensitivity of the tert-butoxycarbonyl protecting group presents another significant challenge in analytical method development [4] [25]. Many conventional analytical techniques employ acidic conditions that can lead to protecting group removal and generation of analytical artifacts [4]. Matrix-assisted laser desorption/ionization mass spectrometry, for example, often employs acidic matrices that can cause tert-butoxycarbonyl deprotection during the ionization process [25].

The amphiphilic nature of polyethylene glycol derivatives creates challenges in sample preparation and chromatographic analysis [25] [26]. The compounds exhibit intermediate polarity that can lead to poor retention or peak tailing in reverse-phase chromatographic systems [25]. The high water solubility of polyethylene glycol chains can also complicate extraction procedures and limit the choice of organic solvents for sample preparation [25].

Polyethylene glycol derivatives are prone to complexation with metal cations, which can affect their chromatographic behavior and mass spectrometric ionization efficiency [25] [26]. The presence of trace metals in solvents or analytical systems can lead to the formation of complexes that exhibit altered retention times and fragmentation patterns [25]. This effect is particularly pronounced in electrospray ionization mass spectrometry, where metal adducts can dominate the mass spectrum and complicate molecular weight determination [26].

The polydisperse nature of commercial polyethylene glycol starting materials introduces additional complexity in analytical method development [15] [25]. Even nominally monodisperse polyethylene glycol derivatives typically contain small amounts of oligomeric species that can complicate spectroscopic analysis and mass spectrometric interpretation [15] [25]. The overlapping signals from different oligomers can make quantitative analysis challenging and require the use of deconvolution algorithms or specialized analytical techniques [15].

| Synthesis Approach | Typical Conditions | Yield (%) | Reaction Time |

|---|---|---|---|

| Polyethylene Glycol Functionalization via Mesylate Intermediate | Sodium azide, dimethylformamide, 80-100°C, 12-24 hours | 85-95 | 12-24 hours |

| Direct Azidation of Polyethylene Glycol Tosylate | Sodium azide, acetone/water, reflux, 6-12 hours | 75-90 | 6-12 hours |

| Ring-Opening Polymerization with Azide Initiation | Allyl alcohol initiator, followed by azide conversion | 80-92 | 24-48 hours |

| Post-Polymerization Azide Introduction | Terminal hydroxyl conversion via mesylation/azidation | 70-85 | 8-16 hours |

| Copper-Catalyzed Azide-Alkyne Cycloaddition | Copper(I) catalyst, water/organic solvent, room temperature-40°C | 90-98 | 2-8 hours |

| Strain-Promoted Azide-Alkyne Cycloaddition | Dibenzocyclooctyne or bicyclononyne reagents, aqueous media, room temperature | 85-95 | 0.5-2 hours |

| Purification Method | Purity Achieved (%) | Recovery Yield (%) | Time Required | Scale Limitations |

|---|---|---|---|---|

| Column Chromatography (Silica Gel) | 95-98 | 70-85 | 2-4 hours | Limited to < 10 g |

| Size Exclusion Chromatography | 90-95 | 75-90 | 1-2 hours | Moderate, < 50 g |

| Ion Exchange Chromatography | 92-97 | 80-92 | 1.5-3 hours | Good, < 100 g |

| Membrane Chromatography | 88-94 | 85-95 | 0.5-1 hour | Excellent, > 100 g |

| Precipitation with Diethyl Ether | 85-92 | 90-98 | 30 minutes | Excellent, > 500 g |

| Dialysis Purification | 80-90 | 85-95 | 24-48 hours | Good, < 200 g |

| Preparative High-Performance Liquid Chromatography | 98-99 | 60-80 | 3-6 hours | Limited, < 5 g |

| Analytical Method | Parameter Measured | Detection Limit | Typical Analysis Time |

|---|---|---|---|

| ¹H Nuclear Magnetic Resonance End-Group Analysis | End-group substitution degree | 5-10% | 30-60 minutes |

| ¹³C Nuclear Magnetic Resonance Spectroscopy | Structural confirmation | 1-5% | 1-2 hours |

| Fourier Transform Infrared Spectroscopy | Functional group identification | 2-8% | 10-20 minutes |

| Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry | Molecular weight distribution | 0.1-1% | 5-15 minutes |

| Electrospray Ionization Time-of-Flight Mass Spectrometry | Exact mass determination | 0.01-0.1% | 2-10 minutes |

| Size Exclusion Chromatography | Polydispersity index | Not applicable | 30-90 minutes |

| Click Chemistry Derivatization | Azide content quantification | 1-3% | 2-4 hours |

| Ultraviolet-Visible Spectroscopy | Azide concentration | 10-50 μM | 5-10 minutes |

Purity

XLogP3

Exact Mass

Appearance

Storage

Dates

2: Salmaso S, Bersani S, Scomparin A, Mastrotto F, Scherpfer R, Tonon G, Caliceti P. Tailored PEG for rh-G-CSF analogue site-specific conjugation. Bioconjug Chem. 2009 Jun;20(6):1179-85. doi: 10.1021/bc9000432. PubMed PMID: 19469471.